molecular formula C16H25NO3S B223412 N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B223412
M. Wt: 311.4 g/mol
InChI Key: NLTZYYGJAAYHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, NS-398 can reduce inflammation and pain without affecting the production of prostaglandins involved in normal physiological processes.

Mechanism of Action

N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide selectively inhibits COX-2 by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to prostaglandins, which reduces inflammation and pain. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, this compound selectively targets COX-2, which reduces the risk of gastrointestinal side effects.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and pain in various animal models of inflammation and pain. This compound has also been shown to reduce the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial injury in animal models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has several advantages for laboratory experiments. It is a selective COX-2 inhibitor, which allows researchers to investigate the specific role of COX-2 in various physiological and pathological processes. This compound also has a high degree of selectivity for COX-2 over COX-1, which reduces the risk of gastrointestinal side effects. However, this compound has limitations as well. It has a relatively short half-life, which requires frequent dosing in animal studies. In addition, this compound can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.

Future Directions

N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has potential applications in various fields, including inflammation, cancer, and cardiovascular diseases. Future research could investigate the role of COX-2 in other physiological and pathological processes, and the potential therapeutic effects of COX-2 inhibitors in these conditions. In addition, future research could focus on developing more selective and potent COX-2 inhibitors with fewer off-target effects.

Synthesis Methods

N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base, or the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl isocyanate with cyclohexylamine.

Scientific Research Applications

N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been widely used in scientific research to investigate the role of COX-2 in various physiological and pathological processes. For example, this compound has been used to study the role of COX-2 in inflammation, cancer, and cardiovascular diseases. This compound has also been used to investigate the potential therapeutic effects of COX-2 inhibitors in these conditions.

properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cyclohexyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-4-20-15-10-13(3)16(11-12(15)2)21(18,19)17-14-8-6-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3

InChI Key

NLTZYYGJAAYHIK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCC2)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCC2)C

Origin of Product

United States

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